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Compound of Interest

Compound Name: Repinotan hydrochloride

Cat. No.: B057086

Introduction

BAY x 3702, also known as Repinotan, is a potent and selective full agonist of the serotonin 5-
HT1A receptor.[1][2][3][4] Developed by Bayer, this aminomethylchroman derivative has been
extensively investigated for its neuroprotective properties, particularly in the context of acute
ischemic stroke and traumatic brain injury.[5][6] Repinotan readily crosses the blood-brain
barrier, allowing for rapid distribution to the central nervous system.[2][7] While it showed
promise in preclinical studies, its development for stroke was halted after Phase Il/1ll clinical
trials did not demonstrate sufficient efficacy.[2][6][8] However, research into its other potential
applications, such as counteracting opioid-induced respiratory depression, has continued.[2]

Pharmacology and Mechanism of Action

Repinotan's primary mechanism of action is as a high-affinity, selective, and full agonist at the
5-HT1A receptor subtype.[1][2][3] Its neuroprotective effects are believed to be mediated
through several interconnected pathways initiated by the activation of this receptor.

The binding of Repinotan to both presynaptic and postsynaptic 5-HT1A receptors leads to the
activation of G protein-coupled inwardly rectifying potassium (K+) channels.[2][8][9] This results
in neuronal hyperpolarization, which in turn inhibits neuron firing and reduces the release of the
excitatory neurotransmitter glutamate.[2][8][9] This reduction in glutamate-induced excitotoxicity
is a key aspect of its neuroprotective effect.[10]
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Beyond this primary mechanism, Repinotan has been shown to influence several downstream
signaling cascades and cellular processes:

» Anti-apoptotic Pathways: Repinotan has been reported to activate the anti-apoptotic
phosphatidylinositol 3-kinase (PI-3K) pathway.[1][4] It also affects the death-inhibiting protein
Bcl-2 and suppresses the activity of caspase-3 through MAPK and PKCa signaling.[8][9][11]

o Neurotrophic Factor Modulation: The compound has been shown to increase the release of
the neurite extension factor S-100 beta and Nerve Growth Factor (NGF).[1][8][9][11][12]

o Dopaminergic System Modulation: Repinotan increases the activity of dopamine neurons in
the ventral tegmental area and dopamine release in the medial prefrontal cortex.[2]

The following diagram illustrates the proposed signaling pathway of Repinotan.
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Caption: Proposed signaling pathway of Repinotan (BAY x 3702).

Quantitative Data
Binding Affinities (Ki values)

Repinotan demonstrates high affinity for the 5-HT1A receptor and lower affinity for other
receptor types.
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Receptor Tissue Source Ki (nM)
5-HT1A Calf Hippocampus 0.19[13]
Rat Cortex 0.25[13]

Human Cortex 0.25[13]

Rat Hippocampus 0.59[13]

5-HT7 6[13]
al-adrenergic 6[13]
02-adrenergic 7[13]
5-HT1D 36[13]
Dopamine D2 48[13]
Dopamine D4 91[13]
Sigma sites 176[13]
5-HT2C 310[13]

Efficacy in Animal Models of Stroke and Traumatic Brain
Injury

Repinotan has shown significant neuroprotective efficacy in various animal models.
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Effect (Infarct

o . Timing of
Model Administration Dose o . Volume
Administration .
Reduction)
Permanent
) Intravenous
Middle Cerebral 3 ng/kg - 73%][14]
_ Bolus
Artery Occlusion
Intravenous
) 3 pg/kg/hour - 65%][14]
Infusion
Intravenous
) 10 pg/kg/hour - 65%][14]
Infusion
Intravenous Delayed by 5
] 10 pg/kg/hour 43%][14]
Infusion hours
Transient Middle .
Intravenous Immediately after
Cerebral Artery ) 10 pg/kg/hour ] 97%[14]
) Infusion occlusion
Occlusion
Intravenous Delayed by 5
] 10 pg/kg/hour 81%][14]
Infusion hours
Acute Subdural Intravenous
] 3 ng/kg/hour - 65%][14]
Hematoma Infusion
Intravenous
) 10 pg/kg/hour - 65%][14]
Infusion
Intravenous Delayed by 5
] 3 pa/kg/hour 54%][14]
Infusion hours
Pharmacokinetic Parameters
Parameter Species Value
Half-life (t1/2) Rat 0.6 hours[13]

Rhesus Monkey

0.4 hours[13]

Blood-Brain Barrier

Freely crosses[2][7]
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Experimental Protocols
Animal Models of Stroke and Traumatic Brain Injury

The neuroprotective effects of Repinotan were evaluated in established animal models of focal

cerebral ischemia and traumatic brain injury.

o Permanent Middle Cerebral Artery Occlusion (pMCAOQ): This model involves the permanent
blockage of the middle cerebral artery, leading to a consistent and reproducible infarct in the
brain. The efficacy of Repinotan was assessed by administering it as a triple bolus injection

or a continuous intravenous infusion.[14]

o Transient Middle Cerebral Artery Occlusion (tMCAOQ): In this model, the middle cerebral
artery is temporarily occluded and then reperfused, mimicking the conditions of some human
strokes. Repinotan was administered immediately after occlusion or with a delay to evaluate
its therapeutic window.[14]

e Acute Subdural Hematoma: This model of traumatic brain injury involves the induction of a
hematoma in the subdural space. The neuroprotective effect of Repinotan was quantified by

the reduction in infarct volume.[14]

The following diagram outlines a general experimental workflow for these animal studies.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/15674237/
https://pubmed.ncbi.nlm.nih.gov/15674237/
https://pubmed.ncbi.nlm.nih.gov/15674237/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Animal Selection (e.g., Rats)

Induction of Ischemia or Injury

(PMCAO, tMCAO, or Hematoma)

Randomization to Treatment Groups

'

Repinotan or Placebo Administration
(IV Bolus or Infusion)

'

Physiological Monitoring

Endpoint Assessment
(e.g., 24h post-insult)

Infarct Volume Measurement
(e.g., Histological Staining)

Qata Analysis and ComparisD

Click to download full resolution via product page

Caption: General experimental workflow for in vivo neuroprotection studies.

In Vitro Apoptosis Assays
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The anti-apoptotic effects of Repinotan were investigated in primary neuronal cultures.

Cell Culture: Primary cultures of hippocampal and cortical neurons were established.[15]

 Induction of Apoptosis: Apoptosis was induced using agents like staurosporine (25 nM) or
through serum deprivation.[12][15]

o Treatment: Neurons were pretreated with varying concentrations of Repinotan (e.g., 50 pM
to 1 uM).[15]

o Assessment of Apoptosis: Cell death was analyzed 24 hours later by measuring the release
of lactate dehydrogenase (LDH), observing the formation of apoptotic bodies, and detecting
DNA fragmentation.[15]

» Antagonist Studies: The specificity of the 5-HT1A receptor-mediated effect was confirmed by
co-administration with a selective antagonist, such as WAY-100635.[15]

The workflow for these in vitro experiments is depicted below.
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Caption: Workflow for in vitro apoptosis assays.

Electrophysiological Studies

The effects of Repinotan on neuronal firing were assessed using electrophysiological
techniques.

» Preparation: Studies were conducted on anesthetized rats.
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e Recording: Single-unit recordings were taken from dorsal raphe 5-HT neurons and dorsal
hippocampus CA3 pyramidal neurons.[16]

» Drug Administration: Repinotan was applied via microiontophoresis or administered
systemically.[16][17]

e Outcome Measures: The primary outcome was the change in the firing rate of the neurons.

¢ Antagonist Confirmation: The involvement of the 5-HT1A receptor was confirmed by
administering the antagonist WAY 100635, which reversed the effects of Repinotan.[16][17]

Clinical Trials Overview

Repinotan progressed to Phase Il and Il clinical trials for the treatment of acute ischemic
stroke and traumatic brain injury.[6]

e Phase Il (BRAINS Study): A randomized, double-blind, placebo-controlled study evaluated
the safety, tolerability, and dose of Repinotan in patients with acute ischemic stroke.[18]
Patients received a continuous intravenous infusion of 0.5, 1.25, or 2.5 mg/day for 72 hours,
initiated within six hours of symptom onset.[18] The drug was generally well-tolerated, with
headache being the most common adverse event.[18] While not statistically significant, a
trend towards better outcomes was observed in the 1.25 mg/day dose group.[18]

e Phase Il (Traumatic Brain Injury): A study in patients with severe traumatic brain injury
showed that Repinotan (0.5, 1.25, or 2.50 mg/day for 7 days) had no apparent adverse
effects on intracranial pressure or hemodynamic parameters.[3]

o Phase lll: Despite the promising preclinical data and acceptable safety profile, subsequent
clinical trials failed to demonstrate sufficient efficacy to warrant further development for acute
stroke.[2][8]

Conclusion

BAY x 3702 (Repinotan) is a well-characterized 5-HT1A receptor full agonist with potent
neuroprotective effects in preclinical models of cerebral ischemia and traumatic brain injury. Its
mechanism of action involves the modulation of neuronal excitability, inhibition of apoptosis,
and influence on neurotrophic factors. While it demonstrated a favorable safety and tolerability
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profile in clinical trials, it ultimately did not show significant efficacy in improving outcomes for
patients with acute ischemic stroke. Nevertheless, the extensive research on Repinotan has
contributed significantly to the understanding of the role of the 5-HT1A receptor in
neuroprotection and continues to be a valuable reference compound in pharmacological
studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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